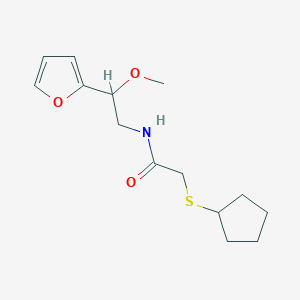

![molecular formula C14H17N3OS B2609829 N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-methoxyaniline CAS No. 303986-81-4](/img/structure/B2609829.png)

N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-methoxyaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methylene}-4-methoxyaniline, commonly referred to as ESI, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. ESI belongs to the class of imidazole derivatives and is known for its unique chemical properties that make it an ideal candidate for various biological studies.

Scientific Research Applications

Synthesis and Chemical Properties

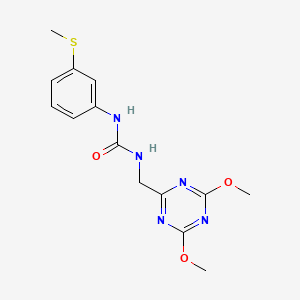

- The compound has been utilized in the synthesis of various chemical structures. For instance, it plays a role in the formation of triazoloquinolines, a compound class with potential in medicinal chemistry. In one study, its derivative was synthesized through a reaction involving methyl 2-azido-5-bromobenzoate, leading to triazoloquinoline derivatives (Pokhodylo & Obushak, 2019).

- It has been involved in the development of novel compounds with antiprotozoal activity, as demonstrated in the synthesis of benzimidazole derivatives with significant biological activity against various protozoa (Pérez‐Villanueva et al., 2013).

Biological Activity and Applications

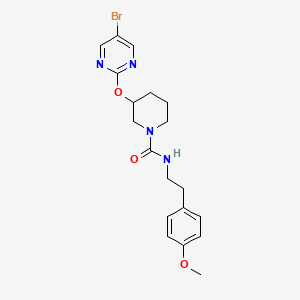

- 5-Ethylsulfonyl-2-methoxyaniline, a closely related analogue, has been used in the preparation of compounds targeting kinases and other biological targets, such as VEGFR2 inhibitors, CLK inhibitors, antimalarials, and muscarinic M1 agonists (Johnson et al., 2022).

- In another study, derivatives of a similar compound demonstrated potent antimicrobial activities and hydrogen peroxide scavenging properties, highlighting its relevance in developing new therapeutic agents (Malhotra et al., 2013).

Structural Analysis and Characterization

- The compound's derivatives have been a subject of crystallographic studies to understand their molecular structure, as seen in the study of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate (Richter et al., 2023).

Catalytic and Synthetic Applications

- Research has also explored its role in catalytic processes, such as in the synthesis of 2-methyl-4-methoxyaniline, where it was used in a catalytic system for hydrogenation and rearrangement reactions (Liu et al., 2013).

- It has been involved in the amination of aryl halides and aryl triflates, showcasing its utility in organic synthesis and the formation of various organic compounds (Wolfe & Buchwald, 2003).

Properties

IUPAC Name |

1-(2-ethylsulfanyl-3-methylimidazol-4-yl)-N-(4-methoxyphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-4-19-14-16-10-12(17(14)2)9-15-11-5-7-13(18-3)8-6-11/h5-10H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSKQCOOHBFXJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C)C=NC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[6-ethoxy-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2609754.png)

![2,2-Dimethyl-N-[2-(3-oxo-3,4-dihydro-quinoxalin-2-yl)-phenyl]-propionamide](/img/structure/B2609756.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2609759.png)

![2-bromo-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2609760.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2609763.png)

![1-(4-Chlorophenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2609764.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2609765.png)

![(Z)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2609766.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2-fluorophenylsulfonamido)acetamide](/img/structure/B2609767.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2609768.png)